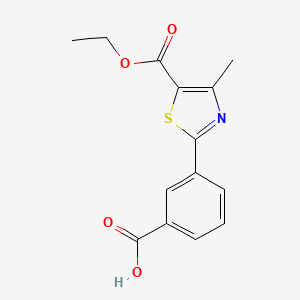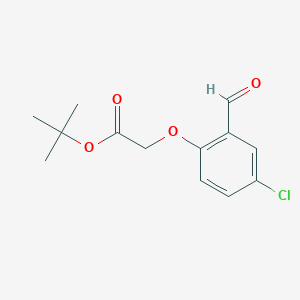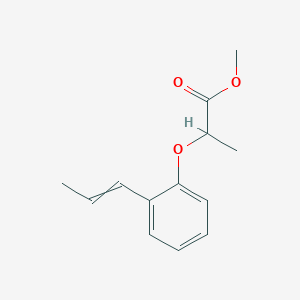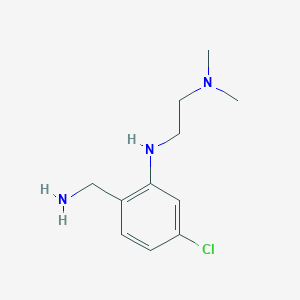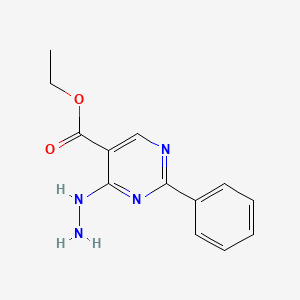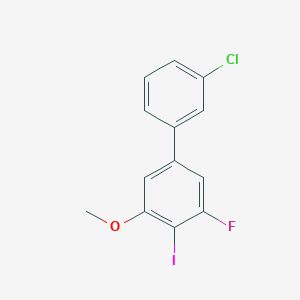![molecular formula C27H15BrO B8313818 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one](/img/structure/B8313818.png)
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and phenyl groups attached to a cyclopentacenaphthylene core, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one typically involves multi-step organic reactions. One common method includes the bromination of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
3-Chloro-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Contains an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one imparts unique reactivity and properties, making it a valuable compound for various scientific research applications. Its ability to undergo specific chemical reactions and its potential use in advanced materials and medicinal chemistry highlight its significance.
Properties
Molecular Formula |
C27H15BrO |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one |
InChI |
InChI=1S/C27H15BrO/c28-21-15-14-20-24-18(21)12-7-13-19(24)25-22(16-8-3-1-4-9-16)27(29)23(26(20)25)17-10-5-2-6-11-17/h1-15H |
InChI Key |
HZZMYALEAUTPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
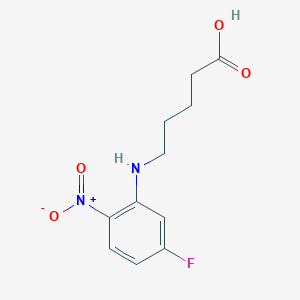

![[3-(4-Cyano-butoxy)-phenyl]-acetic acid](/img/structure/B8313747.png)
![[p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid](/img/structure/B8313750.png)
![2-Ethyl-9-methyl-13-(3-phenylpropyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8313761.png)
